Impurity of Calcipotriol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

- Epimerization: Calcipotriol can react with alcohols and acids, leading to epimerization, where the configuration around a chiral center changes, resulting in less potent forms of the drug .

- Degradation: The compound is particularly susceptible to degradation in acidic environments. The presence of acidic impurities can catalyze reactions that lead to the formation of unwanted byproducts, such as calcipotriol propylene glycol ethers .

- Oxidation: Calcipotriol is also sensitive to oxidizing agents, which can further contribute to its instability and the generation of impurities .

Calcipotriol exhibits biological activity primarily through its interaction with vitamin D receptors in keratinocytes, leading to:

- Inhibition of Proliferation: It reduces the excessive proliferation of skin cells characteristic of psoriasis.

- Promotion of Differentiation: Calcipotriol promotes normal differentiation processes in keratinocytes, helping restore the skin barrier function.

- Anti-inflammatory Effects: The compound also exhibits anti-inflammatory properties, contributing to its therapeutic effects in inflammatory skin conditions .

The presence of impurities can alter these biological activities, potentially leading to reduced efficacy or increased side effects.

The synthesis of calcipotriol involves several steps that can introduce impurities:

- Starting Materials: Typically synthesized from natural sources or through chemical modification of vitamin D3.

- Reaction Conditions: The conditions under which calcipotriol is synthesized (temperature, pH, solvent) play a crucial role in determining the purity of the final product. For instance, maintaining a high pH (above 8) is essential for stability during synthesis .

- Purification Techniques: Various chromatography techniques are employed post-synthesis to isolate calcipotriol from byproducts and impurities. High-performance liquid chromatography (HPLC) is commonly used for this purpose .

Calcipotriol is primarily applied in dermatology for:

- Psoriasis Treatment: It is used topically to manage plaque psoriasis.

- Combination Therapies: Often combined with corticosteroids like betamethasone dipropionate to enhance therapeutic efficacy while minimizing side effects .

Research into novel formulations continues to explore improved delivery systems that mitigate impurity formation.

Studies have shown that calcipotriol's stability and efficacy can be compromised by interactions with other compounds:

- Formulation Interactions: The combination with certain excipients or active ingredients can lead to chemical alterations that affect potency. For example, mixing with acidic substances can lower pH and increase degradation rates .

- Skin Barrier Interactions: The impaired skin barrier in conditions like psoriasis affects drug permeability and absorption rates, altering therapeutic outcomes .

Understanding these interactions is crucial for developing stable and effective formulations.

Several compounds share structural or functional similarities with calcipotriol but differ in their properties and applications:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Calcitriol | Yes | Vitamin D deficiency treatment | Naturally occurring form of vitamin D3 |

| Tacalcitol | Yes | Psoriasis treatment | More potent than calcipotriol; used in specific cases |

| Dihydrotachysterol | Yes | Vitamin D-related conditions | Less potent; used mainly for metabolic bone disease |

| Secalcitol | Yes | Renal osteodystrophy | Used primarily in patients with chronic kidney disease |

Calcipotriol stands out due to its specific application in psoriasis treatment and its unique mechanism of action through selective vitamin D receptor modulation.

Process-Related Impurities in Synthetic Pathways

Calcipotriol synthesis involves multi-step reactions that yield unintended byproducts. These impurities arise from incomplete reactions, stereochemical deviations, or residual intermediates.

Isomeric Variants (e.g., 24-Epi-Calcipotriol, Beta-Isomer)

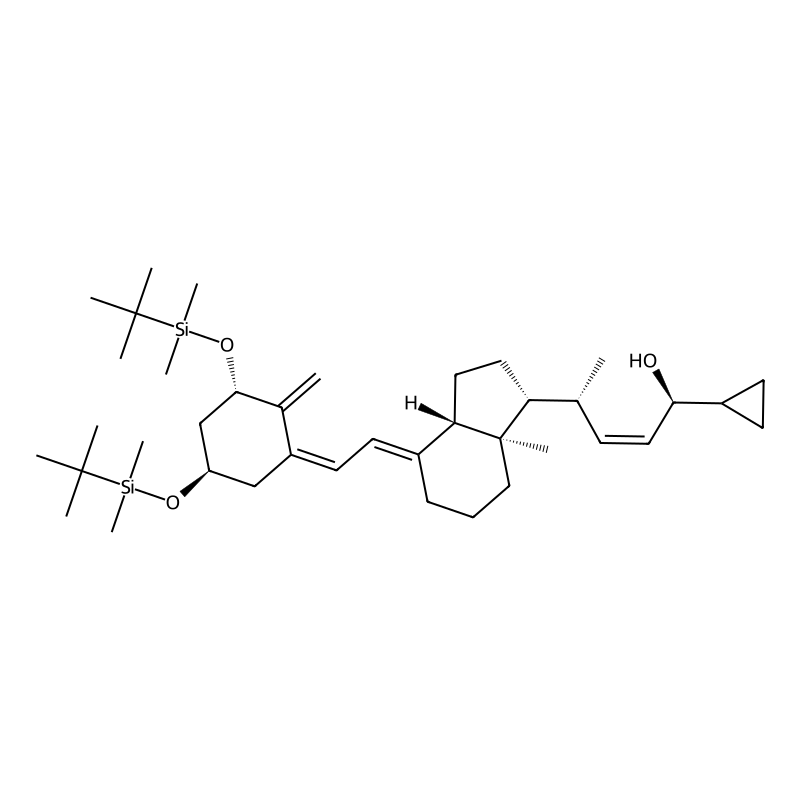

Isomeric impurities emerge due to stereochemical variations during synthesis. 24-Epi-calcipotriol (EP Impurity D) differs from calcipotriol solely in the configuration of the hydroxyl group at carbon 24 (C24) (Figure 1). This epimerization occurs during cyclopropane ring formation or final purification steps [2]. Similarly, the beta-isomer of calcipotriol (CAS 934338-44-0) results from incorrect stereochemistry at the 1α or 3β positions, altering the molecule’s binding affinity to vitamin D receptors [3].

Structural Impact:

- 24-Epi-calcipotriol: (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol [2].

- Beta-isomer: (1R,3R,Z)-5-(2-((1R,3aS,7aR,E)-1-((2R,5S,E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol [3].

Synthetic Intermediates and Byproducts

Unreacted intermediates, such as Pre-Calcipotriol (λmax 260 nm), persist due to incomplete coupling reactions. Byproducts like 9,10-secocholesta-5,7,10(19)-trien-24-ol form via premature termination of the side-chain elongation step [1]. Advanced purification techniques, including gradient HPLC (98%→5% aqueous acetonitrile over 70 minutes), are required to resolve these species [1].

Degradation Products Under Stress Conditions

Calcipotriol degrades under oxidative, hydrolytic, and photolytic stresses, forming distinct decomposition products.

Oxidative Degradation Pathways

Exposure to 3% H2O2 at 70°C for 10 minutes generates 5,6-trans-calcipotriol oxide, identified via LC-MS (m/z 429.3 [M+H]+). This epoxide derivative forms through peroxidation of the conjugated diene system in the A-ring [1].

Hydrolytic and Photolytic Decomposition

- Acid Hydrolysis (0.01N HCl, 25°C): Cleaves the cyclopropane ring, yielding 22,23-dihydroxycalcipotriol (retention time 18.2 minutes) [1].

- Photolysis (1.2 million lux hours): UV exposure induces [6π]-electrocyclic ring-opening, producing 5,7-diene calcipotriol (λmax 274 nm) [1].

Pharmacopeial-Specified Impurities (EP Impurities A–D)

The European Pharmacopoeia (EP) mandates control of four specified impurities (Table 1):

Table 1: EP-Specified Impurities of Calcipotriol

| Impurity | Chemical Name | CAS Number | Structural Feature |

|---|---|---|---|

| EP-A | (24R)-24-cyclopropyl-9,10-secocholesta-5,7,10(19),22-tetraene-3β,24-diol | 112965-21-6 | Missing 1α-hydroxyl group |

| EP-B | (24S)-24-cyclopropyl-9,10-secocholesta-5,7,10(19),22-tetraene-1α,3β,24-triol | 112965-22-7 | C24 S-configuration |

| EP-C | (24R)-24-cyclopropyl-9,10-secocholesta-5,7,10(19)-triene-1α,3β,24-triol | 112965-23-8 | Absence of C22 double bond |

| EP-D | 24-Epi-calcipotriol | 112827-99-3 | C24 R-configuration (epimer) |

EP-D (24-epi-calcipotriol) is particularly critical, as its presence exceeding 0.15% necessitates batch rejection [2].

Analytical Methodologies for Impurity Profiling

Chromatographic Separation

A validated HPLC-DAD method utilizes a C18 column (150 × 4.6 mm, 2.7 µm) with a gradient mobile phase (Component A: Water-MeOH-THF 70:25:5; Component B: ACN-Water-THF 90:5:5). Impurities are resolved at 264 nm, with Pre-Calcipotriol eluting at 12.3 minutes and EP-D at 28.5 minutes [1].

Spectroscopic Characterization

- UV-Vis: Calcipotriol exhibits λmax 264 nm, while degradation products show hypsochromic shifts (e.g., 260 nm for Pre-Calcipotriol) [1].

- LC-MS/MS: Electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 413.2 for EP-D) [2].

Mitigation Strategies in Synthesis and Formulation

Process Optimization

- Temperature Control: Maintaining reactions below 50°C minimizes epimerization at C24 [1].

- Catalyst Selection: Palladium-catalyzed Sonogashira coupling reduces byproduct formation during A-ring synthesis [4].

Stabilization Techniques

- Antioxidants: Butylated hydroxytoluene (BHT) at 0.01% w/w prevents oxidative degradation [1].

- Light-Resistant Packaging: Amber glass vials reduce photolytic decomposition by 90% compared to clear containers [1].

Regulatory and Quality Considerations

Pharmacopeial guidelines enforce strict limits:

- Total Impurities: ≤2.0% (EP)

- Any Individual Impurity: ≤0.5% (EP-A/B/C/D) [2].

Late-stage electrochemical reductive coupling (Ag-nanoparticle catalysts) ensures ≥99.5% purity in commercial batches [4].

Stability-Indicating Reverse Phase High Performance Liquid Chromatography Methods

Stability-indicating reverse phase high performance liquid chromatography methods represent the primary analytical approach for calcipotriol impurity detection and quantification [1] [2]. These methods have been specifically developed to separate calcipotriol from its various degradation products and related impurities, particularly pre-calcipotriol [1].

The fundamental chromatographic parameters for stability-indicating reverse phase high performance liquid chromatography analysis include a reverse phase octadecylsilane bonded silica gel column of 150 × 4.6 mm dimensions with 2.7 micrometers particle size, maintained at 50 degrees Celsius [1] [2]. The mobile phase composition typically consists of a quaternary system containing water, methanol, acetonitrile, and tetrahydrofuran, eluted in gradient mode [1]. Detection is performed at 264 nanometers for calcipotriol and its related impurities [3] [1].

Optimized gradient elution parameters demonstrate excellent separation efficiency. The gradient program begins with Component A comprising water, methanol, and tetrahydrofuran in a ratio of 70:25:5 volume per volume per volume, and Component B containing acetonitrile, water, and tetrahydrofuran in a ratio of 90:5:5 volume per volume per volume [3]. The flow rate is maintained at 1.0 milliliters per minute initially, increasing to 2.0 milliliters per minute during later phases of the gradient [3].

Alternative isocratic methods have been developed using simpler mobile phase compositions. A methanol and water mixture in the ratio of 70:30 volume per volume has proven effective for calcipotriol analysis, with detection at 264 nanometers and a flow rate of 1.0 milliliters per minute [4]. Another validated approach utilizes methanol and water in an 80:20 volume per volume ratio, achieving retention times of approximately 8.2 minutes for calcipotriol [5] [6].

Forced degradation studies conducted under various stress conditions demonstrate the stability-indicating nature of these methods [1] [4]. Calcipotriol shows significant deterioration under hydrogen peroxide oxidation conditions using 3% hydrogen peroxide at 70 degrees Celsius for 10 minutes [3]. Under acid hydrolysis conditions with 0.01 normal hydrochloric acid at room temperature for 5 minutes and base hydrolysis with 0.005 normal sodium hydroxide at room temperature for 5 minutes, considerable degradation is observed [3]. Photolytic exposure at 1.2 million lux hours with 200 watt hours per square meter ultraviolet light and thermal exposure at 60 degrees Celsius for 2 hours also result in substantial degradation [3].

The chromatographic separation efficiency is enhanced through careful optimization of temperature and mobile phase composition. Column temperatures of 25 degrees Celsius to 50 degrees Celsius have been successfully employed, with higher temperatures generally providing improved peak resolution [4] [2]. The injection volume typically ranges from 20 to 50 microliters, depending on the specific analytical requirements and sensitivity needs [3] [4].

Ultra Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry for Trace Impurity Quantification

Ultra performance liquid chromatography-mass spectrometry/mass spectrometry represents the most advanced analytical technique for trace impurity quantification in calcipotriol samples [7]. This technique provides exceptional sensitivity and specificity for identifying and quantifying impurities at levels as low as 0.03% with a limit of quantification of 0.10% [7].

The ultra performance liquid chromatography separation utilizes columns with fused core particle technology, specifically designed for enhanced separation efficiency of impurities [7]. The chromatographic separation is achieved using a mass spectrometry-compatible mobile phase in gradient elution mode, enabling both separation and mass spectrometric identification of degradation products [7].

Sample preparation for ultra performance liquid chromatography-mass spectrometry/mass spectrometry analysis requires careful extraction procedures to achieve maximum sensitivity [7]. The extraction methodology has been optimized to ensure complete recovery of all target impurities from the sample matrix while minimizing interference from excipients and other formulation components [7].

The mass spectrometric detection employs electrospray ionization in positive mode for most calcipotriol-related impurities [8]. Triple quadrupole mass spectrometry provides enhanced selectivity through multiple reaction monitoring, allowing for the simultaneous detection and quantification of multiple impurities in a single analytical run [8]. The molecular ion detection and fragmentation patterns provide structural information essential for impurity identification [8].

Method validation for ultra performance liquid chromatography-mass spectrometry/mass spectrometry follows International Conference on Harmonisation Quality 2 Revision 1 guidelines, demonstrating precision with relative standard deviation values less than 1.0% [7]. The correlation coefficient exceeds 0.999 for all target impurities, indicating excellent linearity across the analytical range [7]. Accuracy studies show recovery values ranging from 93.3% to 108.0%, confirming the reliability of the quantitative results [7].

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance Structural Elucidation of Isomeric Impurities

Nuclear magnetic resonance spectroscopy serves as a fundamental technique for the structural elucidation of calcipotriol isomeric impurities, particularly pre-calcipotriol and other photoisomers [1] [9]. The technique provides definitive structural confirmation through analysis of proton nuclear magnetic resonance spectra that correspond to assigned molecular structures [9].

Pre-calcipotriol, the primary isomeric impurity of calcipotriol, has been successfully isolated and characterized using nuclear magnetic resonance spectroscopy [1] [10]. The structural characterization reveals the specific stereochemical differences between calcipotriol and its pre-isomer, particularly focusing on the configuration of the double bond system [11] [12].

The nuclear magnetic resonance analysis of calcipotriol and its impurities demonstrates characteristic chemical shift patterns that enable differentiation between isomeric forms [9]. The absolute configuration of chiral centers at carbon atoms 1, 3, 13, 14, 17, 20, and 24 can be determined through detailed nuclear magnetic resonance analysis [13]. These stereochemical assignments are crucial for understanding the relationship between molecular structure and biological activity [13].

Proton nuclear magnetic resonance spectroscopy provides detailed information about the cyclopropyl group, hydroxyl functionalities, and the complex steroid-like backbone structure [11]. The spectral data enables confirmation of molecular formulas such as Carbon 27 Hydrogen 40 Oxygen 3 for pre-calcipotriol, with a molecular weight of 412.6 grams per mole [11].

The nuclear magnetic resonance characterization also reveals the equilibrium relationship between calcipotriol and pre-calcipotriol in solution [13]. This equilibrium behavior is important for understanding the stability and degradation pathways of the pharmaceutical compound under various storage and analytical conditions [13].

Ultraviolet-Visible Spectral Differentiation of Degradants

Ultraviolet-visible spectroscopy provides essential capabilities for the differentiation and identification of calcipotriol degradation products [3] [1]. The technique exploits the distinct absorption characteristics of the vitamin D analog structure and its various degradation products [3].

Calcipotriol exhibits a characteristic absorption maximum at 264 nanometers, which serves as the primary detection wavelength for high performance liquid chromatography analysis [3] [1]. Related impurities show absorption maxima ranging from 264 to 274 nanometers, enabling spectral differentiation between the parent compound and its degradation products [3].

Pre-calcipotriol demonstrates a distinctly different absorption profile with a maximum at 260 nanometers [3]. This shorter wavelength absorption is attributed to the extended conjugation system present in the pre-isomer structure [3]. The shift in absorption maximum provides a reliable spectroscopic marker for distinguishing pre-calcipotriol from other related impurities [3].

Spectral purity analysis using photodiode array detection enables comprehensive evaluation of peak homogeneity during chromatographic analysis [3] [1]. All separated peaks are scanned from 200 to 400 nanometers using high performance liquid chromatography photodiode array detection, providing complete spectral profiles for each eluted component [3].

The ultraviolet-visible spectroscopic analysis is particularly valuable for forced degradation studies, where multiple degradation products may be formed under stress conditions [4] [14]. The spectral differentiation capabilities enable the identification of unknown degradation products and the monitoring of degradation pathways under various environmental conditions [4].

Molecular docking studies combined with ultraviolet-visible spectroscopic analysis have been employed to predict and characterize the bioactivity and toxicity of degradation products [14]. This integrated approach provides comprehensive understanding of both the analytical and biological properties of calcipotriol impurities [14].

Method Validation Parameters According to International Conference on Harmonisation Quality 2 Guidelines

Specificity and Selectivity Requirements

Specificity represents a critical validation parameter for calcipotriol impurity analysis, ensuring the analytical method can accurately measure the analyte response in the presence of all potential sample components [8] [15]. The specificity validation demonstrates complete separation of calcipotriol from its degradation products with acceptable peak shapes and without apparent shoulders [8].

Method specificity is established through forced degradation studies under various stress conditions including alkaline, acidic, oxidative, thermal, and photolytic exposure [14] [15]. These studies generate potential degradation products that must be resolved from the parent compound to confirm analytical specificity [15]. The validation protocol requires demonstration that the method can distinguish between calcipotriol and all known impurities, including pre-calcipotriol, impurity C, and impurity D [16].

System suitability testing forms an integral component of specificity validation [15] [17]. The system suitability parameters include capacity factor, theoretical plates, resolution, and tailing factors, which are determined and compared with reference values [8]. For calcipotriol analysis, six replicate injections of standard solutions are typically employed to establish system suitability criteria [8].

The specificity validation must address potential interference from pharmaceutical excipients and matrix components [8] [18]. Complete separation of active pharmaceutical ingredients from formulation additives such as butylated hydroxytoluene and alpha-tocopherol must be demonstrated [19]. The analytical method should resolve all components with resolution factors greater than 2.0 to ensure adequate separation [18].

Spectral purity assessment using photodiode array detection provides additional confirmation of method specificity [3] [8]. Peak purity analysis ensures that each chromatographic peak represents a single chemical entity without co-eluting impurities [3]. This approach is particularly important for complex samples containing multiple related substances [8].

Precision and Accuracy Studies

Precision validation encompasses both repeatability and intermediate precision testing according to International Conference on Harmonisation Quality 2 guidelines [18] [15]. Repeatability studies involve replicate measurements using the same conditions, while intermediate precision evaluates performance under different conditions such as different days, analysts, and environmental conditions [15].

For repeatability validation, six replicate injections of standard solutions at specification levels are performed [7] [18]. The relative standard deviation values must be less than 2.0% for acceptable precision [18] [5]. System precision is typically demonstrated using six replicate injections of calcipotriol standard solutions prepared at approximately 4 micrograms per milliliter concentration [7].

Method precision validation involves the preparation of six samples spiked with impurities at specification levels [7]. The samples are analyzed according to the validated method, and the percentage impurity content is calculated [7]. Acceptable method precision requires relative standard deviation values less than 1.0% for impurity determinations [7].

Intermediate precision studies evaluate method performance over extended periods and under varying conditions [20] [15]. Parameters such as different days, environmental conditions, analysts, and equipment are systematically varied to assess method robustness [15]. The intermediate precision results should demonstrate comparable performance to repeatability studies [20].

Accuracy validation is established through recovery studies using spiked samples across the analytical range [18] [15]. Standard addition techniques are employed to evaluate accuracy, with recovery values typically ranging from 98% to 102% for acceptable performance [4] [18]. The accuracy studies should cover the complete reportable range of the analytical method [15].

For trace impurity analysis, accuracy validation must demonstrate reliable quantification at levels approaching the limit of quantification [7] [15]. Spiking studies with impurities at various concentration levels confirm the accuracy of the analytical method across the working range [15]. Recovery values from 93.3% to 108.0% have been demonstrated for ultra performance liquid chromatography methods [7].

Linearity and Range Validation

Linearity validation establishes the relationship between analytical response and analyte concentration across the specified range [18] [15]. For calcipotriol analysis, linearity is typically evaluated using at least five concentration levels spanning the analytical range [18] [5].

The linearity range for calcipotriol assay methods typically extends from 0.5 to 2.5 micrograms per milliliter, while impurity methods may require lower concentration ranges to achieve adequate sensitivity [8] [18]. Correlation coefficients must exceed 0.999 to demonstrate acceptable linearity [7] [18] [5].

For impurity analysis, the linearity validation must cover the range from the limit of quantification to at least 120% of the specification limit [15]. This ensures adequate analytical performance across the expected range of impurity levels encountered in pharmaceutical samples [15]. The slope and intercept of the calibration curve must be statistically evaluated to confirm linearity [15].

Range validation demonstrates that the analytical method provides acceptable accuracy, precision, and linearity across the specified concentration range [15]. The range should encompass all expected sample concentrations, including those encountered during forced degradation studies [15].

Working range validation for impurity methods requires demonstration of adequate performance from the detection limit to levels significantly above normal specification limits [15]. This comprehensive range validation ensures the method can handle unexpected impurity levels that may arise during stability studies or manufacturing variations [15].

Detection and Quantification Limits

Detection limit and quantification limit validation represents critical parameters for impurity analysis methods [7] [15]. The detection limit is defined as the lowest concentration that can be reliably detected but not necessarily quantified [15]. The quantification limit represents the lowest concentration that can be quantified with acceptable accuracy and precision [15].

For calcipotriol impurity analysis, detection limits as low as 0.03% have been achieved using ultra performance liquid chromatography methods [7]. The corresponding quantification limit of 0.10% meets International Conference on Harmonisation requirements for impurity reporting [7]. These sensitivity levels enable detection of trace impurities that may impact pharmaceutical quality and safety [7].

Detection limit determination can be accomplished through signal-to-noise ratio evaluation or statistical analysis of calibration curves [15]. The signal-to-noise approach requires a minimum ratio of 3:1 for detection limits and 10:1 for quantification limits [15]. Alternative approaches include calculation based on calibration curve parameters using the expressions 3σ/slope for detection limits and 10σ/slope for quantification limits [21].

Validation of detection and quantification limits requires analysis of samples prepared at or near these concentration levels [15]. A suitable number of replicate measurements must demonstrate the reliability of the established limits [15]. For impurity methods, the quantification limit should be equal to or below the reporting threshold specified in pharmaceutical regulations [15].